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Introduction
Chromium-Nickel (Cr-Ni) alloys, particularly Nichrome (typically 80% Ni, 20% Cr), are widely

utilized in the deposition of thin films for a variety of applications due to their desirable

properties. These films are integral to the fabrication of thin-film resistors, protective and wear-

resistant coatings, and biocompatible layers for medical devices. The precise control over the

thin film's properties, such as thickness, composition, resistivity, and hardness, is critical for its

performance. This control is achieved through the careful manipulation of sputtering process

parameters.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid

target material by bombardment with energetic ions.[1] This document provides detailed

application notes and protocols for the deposition of Cr-Ni thin films using DC magnetron, RF

magnetron, and reactive sputtering techniques. It also outlines standard procedures for the

characterization of the resulting films.
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Sputtering Techniques and Protocols
The selection of the sputtering technique depends on the desired film properties and the

substrate material. DC magnetron sputtering is a common and cost-effective method for

depositing conductive materials like Cr-Ni alloys.[2] RF magnetron sputtering can be used for

both conductive and insulating targets and can provide better film uniformity. Reactive

sputtering is employed to deposit compound films, such as chromium-nickel nitrides or oxides,

by introducing a reactive gas into the sputtering chamber.

Substrate Preparation
A pristine substrate surface is crucial for good film adhesion and quality. The following is a

general protocol for cleaning silicon wafers, a common substrate for thin film deposition:

Place the silicon wafers in a beaker.

Perform sequential ultrasonic cleaning in acetone, isopropanol, and deionized water for 15

minutes each.

Dry the wafers using a nitrogen gun.

Immediately load the cleaned substrates into the sputtering chamber to minimize

recontamination.

DC Magnetron Sputtering of NiCr (80/20 wt%)
DC magnetron sputtering is a widely used technique for depositing NiCr thin films for

applications such as thin-film resistors. The properties of the deposited film are highly

dependent on the sputtering parameters.

Experimental Protocol:

Target: High-purity (99.95%) NiCr (80/20 wt%) sputtering target.

Substrate: Cleaned silicon wafer.

Vacuum Chamber Preparation:
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Achieve a base pressure of less than 5 x 10-6 Torr.

Deposition Parameters:

Sputtering Gas: Argon (Ar)

Working Pressure: 5 - 20 mTorr

DC Power: 100 - 300 W

Substrate Temperature: Room Temperature (RT) to 300 °C

Deposition Time: Varies based on desired thickness (e.g., 5-30 minutes).

Post-Deposition:

Allow the substrate to cool down in a vacuum before venting the chamber.

Data Presentation: Effect of DC Sputtering Parameters on NiCr Thin Film Properties
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Parameter Range
Effect on
Deposition
Rate

Effect on
Resistivity

Effect on
Microstructure

DC Power 100 - 300 W
Increases with

power[3]

Generally

decreases with

increasing power

due to denser

film formation.

Higher power

can lead to larger

grain sizes.[4]

Argon Pressure 5 - 20 mTorr

Generally

decreases with

increasing

pressure due to

increased gas

scattering.

Increases with

higher pressure

due to more

porous film

structure.

Higher pressure

can result in a

more porous,

columnar

structure.

Substrate Temp. RT - 300 °C
Minor effect on

rate.

Decreases with

increasing

temperature due

to improved

crystallinity and

reduced defects.

Higher

temperatures

promote larger

grain growth and

denser films.

RF Magnetron Sputtering of NiCr
RF magnetron sputtering is suitable for depositing NiCr films with high uniformity and can also

be used with insulating substrates.

Experimental Protocol:

Target: High-purity (99.95%) NiCr (80/20 or 60/40 wt%) sputtering target.

Substrate: Cleaned silicon wafer or other suitable substrates.

Vacuum Chamber Preparation:

Achieve a base pressure of less than 5 x 10-6 Torr.
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Deposition Parameters:

Sputtering Gas: Argon (Ar)

Working Pressure: 2 - 10 mTorr

RF Power: 100 - 400 W

Substrate Temperature: Room Temperature (RT) to 400 °C

Deposition Time: Dependent on the desired thickness.

Post-Deposition:

Cool the substrate in a vacuum before removal.

Data Presentation: Effect of RF Sputtering Parameters on NiCr Thin Film Properties
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Parameter Range
Effect on
Deposition
Rate

Effect on
Resistivity

Effect on
Surface
Roughness

RF Power 100 - 400 W
Increases with

power.[5]

Tends to

decrease with

increasing

power.[5]

Can be

optimized at an

intermediate

power for

smoother films.

[5]

Argon Pressure 2 - 10 mTorr

Generally

decreases with

increasing

pressure.

Increases at

higher pressures.

Can increase

with higher

pressure due to

rougher film

growth.

Substrate Temp. RT - 400 °C
Minor effect on

rate.

Decreases with

increasing

temperature.

Can be

influenced by

temperature-

dependent grain

growth.

Reactive Sputtering of Chromium-Nickel Nitride (CrNiNx)
Reactive sputtering is used to deposit hard and corrosion-resistant CrNiNx films. The properties

of the film are critically dependent on the partial pressure of the reactive gas (nitrogen).

Experimental Protocol:

Target: High-purity (99.95%) CrNi sputtering target (e.g., 50/50 wt%).

Substrate: Cleaned silicon wafer or stainless steel.

Vacuum Chamber Preparation:

Achieve a base pressure of less than 5 x 10-6 Torr.

Deposition Parameters:
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Sputtering Gas: Argon (Ar) and Nitrogen (N2)

Ar Flow Rate: 20 - 50 sccm

N2 Flow Rate: 1 - 20 sccm[6][7]

Working Pressure: 2 - 10 mTorr

DC/Pulsed-DC Power: 200 - 500 W

Substrate Temperature: 100 - 400 °C

Post-Deposition:

Cool down in vacuum.

Data Presentation: Effect of Nitrogen Flow Rate on CrNiNx Thin Film Properties

N2 Flow Rate
(sccm)

Resulting Phase(s) Hardness (GPa) Resistivity

Low (1-5) Cr + Cr2N Increases Decreases initially

Medium (5-15) Cr2N + CrN
Reaches a

maximum[6]
Increases

High (>15) CrN May decrease slightly Further increases

Characterization Protocols
Film Thickness and Deposition Rate
Film thickness can be measured using a stylus profilometer after creating a step by masking a

portion of the substrate during deposition. The deposition rate is then calculated by dividing the

film thickness by the deposition time.

Structural Analysis: X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and preferred orientation of the deposited films.

For thin films, Grazing Incidence XRD (GIXRD) is often employed to enhance the signal from
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the film and reduce interference from the substrate.[8][9][10]

Protocol for GIXRD:

Instrument: A diffractometer equipped with a thin-film attachment.

X-ray Source: Typically Cu Kα radiation.

Incidence Angle (ω): Fixed at a small angle, typically 0.5° to 2°.[8]

2θ Scan Range: 20° to 90°

Step Size: 0.02° to 0.05°

Scan Speed: 1° to 5° per minute.

Data Analysis: Identify crystalline phases by comparing peak positions to a database (e.g.,

ICDD). The crystallite size can be estimated using the Scherrer equation.

Morphological and Compositional Analysis: Scanning
Electron Microscopy (SEM) and Energy Dispersive X-ray
Spectroscopy (EDS)
SEM provides high-resolution images of the film's surface morphology and cross-section. EDS,

an accessory to SEM, allows for elemental analysis of the film's composition.

Protocol for Cross-Sectional SEM:

Sample Preparation:

Carefully cleave the wafer with the deposited film to create a clean cross-section.[11][12]

For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need

to be sputter-coated on the sample to prevent charging.[13]

Imaging:

Mount the sample on an SEM stub with the cross-section facing the electron beam.
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Use an accelerating voltage of 5-20 kV.

Acquire images of the film's cross-section to observe its thickness, columnar growth, and

interface with the substrate.

EDS Analysis:

Perform spot analysis or elemental mapping on the film's cross-section to determine the

atomic percentages of Cr and Ni.

Adhesion Testing: Scratch Test
The scratch test is a common method to assess the adhesion of thin films.[14]

Protocol based on ASTM C1624:

Instrument: A scratch tester equipped with a diamond stylus (e.g., Rockwell C with a 200 µm

tip radius).

Test Mode: Progressive load, where the normal force on the stylus is increased linearly as it

moves across the film surface.

Load Range: 0 to 100 N (or as appropriate for the film thickness and hardness).

Scratch Speed: 1 to 10 mm/min.

Scratch Length: 5 to 10 mm.

Analysis:

Use an optical microscope to examine the scratch track for signs of failure, such as

cracking, delamination, or complete removal of the film.

The critical load (Lc) is the normal force at which a specific failure event occurs. Higher

critical loads indicate better adhesion.

Visualizations
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Caption: Experimental workflow for Cr-Ni thin film deposition and characterization.
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Caption: Relationship between sputtering parameters and thin film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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